molecular formula C8H7BrO3 B1279118 2-Bromo-6-methoxybenzoic acid CAS No. 31786-45-5

2-Bromo-6-methoxybenzoic acid

Cat. No. B1279118
CAS RN: 31786-45-5
M. Wt: 231.04 g/mol
InChI Key: BNYFDICJYCBPRW-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzoic acid is a compound that can be considered a derivative of benzoic acid, where a bromine atom is substituted at the second position and a methoxy group at the sixth position of the benzene ring. This compound is of interest due to its potential applications in the synthesis of various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to 2-Bromo-6-methoxybenzoic acid has been reported in the literature. For instance, a one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has been developed, which are key intermediates for the synthesis of benzofuran-based natural products . Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis has been described, with an overall yield of about 47% . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-6-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Bromo-6-methoxybenzoic acid has been characterized using various analytical techniques. For example, the crystal structure of 2-bromoacetoxybenzoic acid, a brominated analog of aspirin, has been determined, showing a close structural resemblance to aspirin with a twist in the carboxylic acid moiety . This suggests that the molecular structure of 2-Bromo-6-methoxybenzoic acid could also be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives has been explored in several studies. For instance, 2-bromo-3-methoxybenzoate, derived from 2-bromo-3-hydroxybenzoate, was found to be a good substrate for Pd-catalyzed cross-coupling reactions despite its sterically hindered structure . This indicates that 2-Bromo-6-methoxybenzoic acid could also participate in similar cross-coupling reactions, which are valuable in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from related compounds. For example, the thermal properties and phase transitions of lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid have been studied using differential scanning calorimetry . Such analyses provide insights into the stability and reactivity of these compounds under various conditions, which would be relevant for the handling and application of 2-Bromo-6-methoxybenzoic acid.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

  • Reductive Alkylation in Synthesis : Reductive alkylation of methyl 2-methoxybenzoate with prenyl bromide, followed by several steps including hydrolysis, iodolactonization, and ozonolysis, was used in the synthesis of (+/-)-vibralactone (Zhou & Snider, 2008).

  • Convenient Synthesis of 2-Bromo-3-hydroxybenzoate Derivatives : A method involving the use of silica gel was developed for synthesizing 2-bromo-3-hydroxybenzoate derivatives, showcasing the compound's utility in complex chemical reactions (Shinohara et al., 2014).

  • Directed Ortho-metalation : Unprotected 2-methoxybenzoic acid was treated with specific reagents to achieve deprotonation and a reversal of regioselectivity, demonstrating the compound's versatility in organic synthesis (Nguyen et al., 2006).

Biological and Pharmaceutical Research

  • Antibacterial Activity : Hydrazide-hydrazones of 3-methoxybenzoic acid showed promising antibacterial activity against Bacillus spp., indicating the potential biomedical applications of derivatives of 2-Bromo-6-methoxybenzoic acid (Popiołek & Biernasiuk, 2016).

  • Lanthanide Complexes for Luminescence : Lanthanide complexes involving 2-bromo-5-methoxybenzoic acid were synthesized and characterized for their luminescence behaviors, highlighting the potential for applications in material sciences (Wu et al., 2018).

Safety And Hazards

  • Storage : Store in a non-combustible area away from incompatible materials .

properties

IUPAC Name

2-bromo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYFDICJYCBPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455858
Record name 2-BROMO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxybenzoic acid

CAS RN

31786-45-5
Record name 2-BROMO-6-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 2-Bromo-6-methoxybenzoic Acid (4d). According to the general procedure, the recrystallized o-anisic acid (1, 0.76 g, 5 mmol) in THF was added dropwise to a stirred solution of s-BuLi/…
Number of citations: 67 pubs.acs.org
T Mimura, N Kato, T Sugaya, M Ikuta, S Kato… - …, 1999 - thieme-connect.com
… In comparison with the original synthetic route,2 the improved route showed that the synthetic steps from 2-bromo-6-methoxybenzoic acid (2) decreased from 15 to 13 and the overall …
Number of citations: 6 www.thieme-connect.com
T Sugaya, Y Mimura, Y Shida, Y Osawa… - Journal of medicinal …, 1994 - ACS Publications
The 7-substituted 6ff-pyrazolo [4, 5, l-de] acridin-6-ones with (aminoalkyl) amino and/or (hydroxyalkyl) amino groups in the side chains were synthesized by bromination using iV-…
Number of citations: 29 pubs.acs.org
Y Nishiyama, M Nakamura, T Misawa… - Bioorganic & Medicinal …, 2014 - Elsevier
… To a solution of 2-bromo-6-methoxybenzoic acid (104 mg, 397 μmol) in CH 2 Cl 2 (3.00 mL) was added chloromethylenedimethyliminium chloride (50.8 mg, 397 μmol) at 0 C under an …
Number of citations: 24 www.sciencedirect.com
M Uiterweerd - 2023 - research.rug.nl
… 2-bromo-6-methoxybenzoic acid 42 (3.00 g, 13.0 mmol), PPh3 (3.40 g, 13.0 mmol) and iPrOH (3.00 mL, 2.36 g, 39.2 mmol) were dissolved in THF (90 mL). The solution was cooled in …
Number of citations: 0 research.rug.nl
O Mazimba - Turkish Journal of Chemistry, 2016 - journals.tubitak.gov.tr
… The synthesis of autumnariol (2) was first reported based on the condensation of orcinol (116) with 2-bromo-6-methoxybenzoic acid, but produced the product in low yields (19%).An …
Number of citations: 12 journals.tubitak.gov.tr
B Appel, NNR Saleh, P Langer - Chemistry–A European …, 2006 - Wiley Online Library
… This synthesis was based on methodology reported by Hurtley;10 however, the condensation of orcine (orcinol, 8) with 2-bromo-6-methoxybenzoic acid, the key step in the synthesis, …
MJ Manning - 1977 - search.proquest.com
… The 2-bromo-6-methoxybenzoic acid 6 was prepared by the procedure of Farkas et al.33a as illustrated on page 46. The preparation utilized the 1, 2, 3-trisubstituted benzene to obtain …
Number of citations: 4 search.proquest.com
D Ensan - 2020 - search.proquest.com
Diffuse intrinsic pontine glioma (DIPG) is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led …
Number of citations: 3 search.proquest.com
K Menzel, L Dimichele, P Mills, DE Frantz, TD Nelson… - Synlett, 2006 - thieme-connect.com
Regioselective halogen-metal exchange reactions using isopropylmagnesium chloride were carried out on 3-substituted 1, 2-dibromo arenes. Eleven examples are given. …
Number of citations: 4 www.thieme-connect.com

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